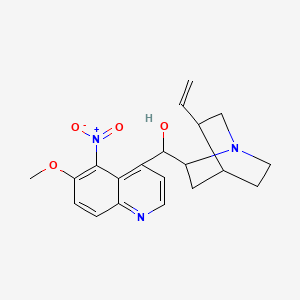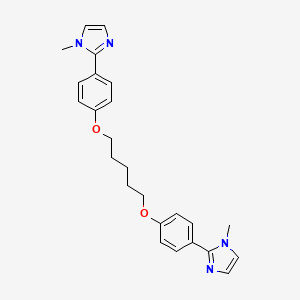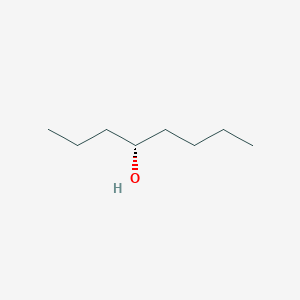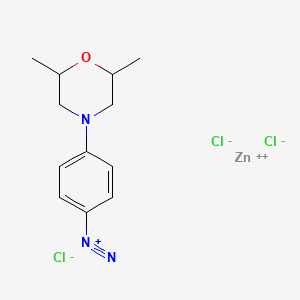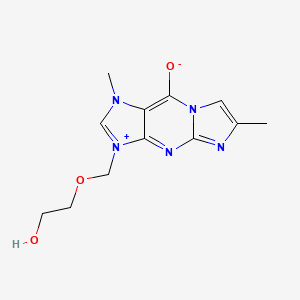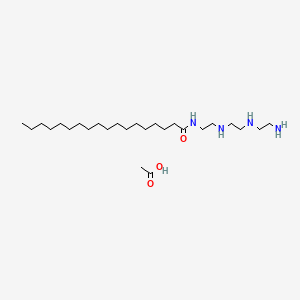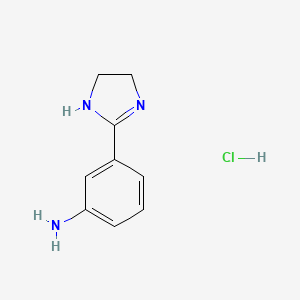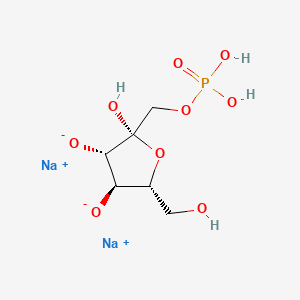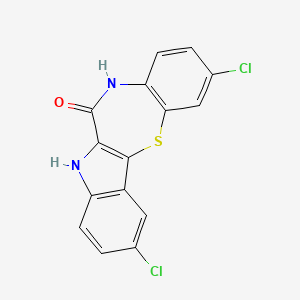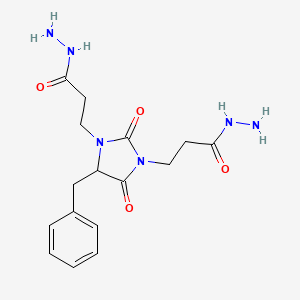![molecular formula C21H19N3O B12673751 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one CAS No. 94109-22-5](/img/structure/B12673751.png)
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of perimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one typically involves the reaction of perimidines with cyclohexylamine. One method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid at 65-70°C for 5 hours . The reaction mixture is then poured into water and neutralized with ammonia solution, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the perimidine ring.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted perimidines.
Scientific Research Applications
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition leads to the disruption of DNA processes, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also exhibit anticancer properties by inhibiting topoisomerase enzymes.
1,8-Dihydropyrido[2,3,4-gh]perimidin-7-ones: These compounds share a similar perimidine core structure and have been studied for their luminescent properties.
Uniqueness
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is unique due to its specific cyclohexylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Properties
CAS No. |
94109-22-5 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(cyclohexylamino)benzo[e]perimidin-7-one |
InChI |
InChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)19-18-16(21)10-11-17(20(18)23-12-22-19)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2 |
InChI Key |
LITYGXHOWXYFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


